molecular formula C11H16N2O B180193 1-(4-Aminophenyl)piperidin-4-ol CAS No. 142752-12-3

1-(4-Aminophenyl)piperidin-4-ol

Cat. No. B180193
Key on ui cas rn: 142752-12-3
M. Wt: 192.26 g/mol
InChI Key: BJXPIIDUCADEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434726B2

Procedure details

1-(4-aminophenyl)piperidin-4-ol (600 mg, 3.12 mmol), HBr (14 mL, 48%), was mixed and cooled to 0° C., the solution of NaNO2 (215 mg, 3.12 mmol) in 2.3 mL water was added in. the mixture was stirred for 15 minutes, the solution of CuBr (246 mg, 1.72 mmol) in HBr (4.4 mL 4.8%) was added and reacted at 100° C. for 3 hours. 2M NaOH solution was added, extracted by EA, washed by 2M NaOH, dried over Na2SO4, concentrated and purified by flash chromatography. (PE:EA=3:1) to give 520 mg pale brown solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
215 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
246 mg
Type
reactant
Reaction Step Three
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.N([O-])=O.[Na+].[OH-].[Na+].[BrH:21]>O>[Br:21][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)N1CCC(CC1)O
Name
Quantity
14 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
215 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.3 mL
Type
solvent
Smiles
O
Step Three
Name
CuBr
Quantity
246 mg
Type
reactant
Smiles
Name
Quantity
4.4 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 100° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted by EA
WASH
Type
WASH
Details
washed by 2M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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